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Abstract
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide

Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids,

including anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA

and other fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide

(OEA), thereby potentiating their downstream signaling.[1][2] This mechanism has been

investigated for its therapeutic potential in a range of neurological and psychiatric conditions.

This technical guide provides a comprehensive overview of the initial safety, tolerability, and

pharmacokinetic/pharmacodynamic profile of JNJ-42165279, drawing from preclinical and

early-phase clinical studies. Detailed methodologies for key experiments are provided to the

extent publicly available, and quantitative data are summarized for clarity.

Core Mechanism of Action
JNJ-42165279 acts as a slowly reversible, covalent inhibitor of the FAAH enzyme.[2] It binds to

the catalytic serine residue within the enzyme's active site, preventing the hydrolysis of fatty

acid amides. This leads to an accumulation of anandamide and other related lipid signaling

molecules in both the central and peripheral nervous systems.[3][4] The elevation of these

endogenous cannabinoids is hypothesized to produce therapeutic effects without the

psychotropic side effects associated with direct cannabinoid receptor agonists.[5]
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Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Safety and Selectivity
In preclinical studies, JNJ-42165279 demonstrated high selectivity for the FAAH enzyme. When

tested against a panel of over 50 other receptors, enzymes, transporters, and ion channels at a

concentration of 10 µM, it did not produce significant inhibition (>50%).[4] Furthermore, no

inhibitory activity was observed against key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9,

2C19, 2D6, and 3A4) or the hERG channel at the same concentration, suggesting a low

potential for drug-drug interactions and cardiac-related adverse effects.[4]

Phase I Clinical Studies in Healthy Volunteers
Multiple-Ascending Dose (MAD) Study (NCT01964651)
A randomized, double-blind, placebo-controlled study was conducted in healthy volunteers to

assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of multiple

ascending doses of JNJ-42165279.[3]

Experimental Protocol:

Study Design: Multiple-ascending dose cohorts.

Participants: Healthy male and female volunteers.

Dosing: Oral administration of JNJ-42165279 or placebo.

Key Assessments:

Safety and tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital

signs, and electrocardiograms (ECGs).

Pharmacokinetics: Measurement of JNJ-42165279 concentrations in plasma and

cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Pharmacodynamics:

FAAH activity in leukocytes.
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Concentrations of anandamide (AEA), oleoylethanolamide (OEA), and

palmitoylethanolamide (PEA) in plasma and CSF.[3]

Summary of Safety and Tolerability:

JNJ-42165279 was generally well-tolerated across the tested dose ranges. No serious adverse

events were reported, and most AEs were mild in intensity.[5]

Pharmacodynamic Results:

Administration of JNJ-42165279 led to a dose-dependent inhibition of FAAH activity in

leukocytes and a significant increase in the plasma and CSF concentrations of AEA, OEA, and

PEA.[3]

Dose of JNJ-42165279
Mean Peak Fold Increase
in Plasma AEA

Mean Peak Fold Increase
in Plasma OEA & PEA

10-100 mg (single dose) 5.5 to 10-fold 4.3 to 5.6-fold

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Healthy Volunteers (Data from Postnov

et al., 2018).[3]

Positron Emission Tomography (PET) Occupancy Study
A PET study was conducted to determine the brain FAAH occupancy by JNJ-42165279 using

the radiotracer [¹¹C]MK-3168.[3]

Experimental Protocol:

Study Design: Open-label assessment of FAAH occupancy after single and multiple doses of

JNJ-42165279.

Participants: Healthy volunteers.

Imaging: PET scans were performed at baseline and after administration of JNJ-42165279.

Analysis: Kinetic modeling was used to determine the total distribution volume of the tracer

and calculate FAAH occupancy.
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Key Findings:

JNJ-42165279 demonstrated potent central FAAH inhibition. Saturation of brain FAAH

occupancy was observed at doses of 10 mg and higher.[3]

Dose of JNJ-42165279 Brain FAAH Occupancy

2.5 mg >50% at trough after first dose

5 mg Appreciable occupancy

10 mg >80% at trough after first dose

10, 25, and 50 mg 96-98% at estimated Cmax

Table 2: Brain FAAH Occupancy by JNJ-42165279 as Measured by PET (Data from Postnov et

al., 2018).[3]
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Figure 2: Workflow for the PET Occupancy Study.

Phase II Clinical Studies
Social Anxiety Disorder (SAD) Study (NCT02432703)
A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to

evaluate the efficacy, safety, and tolerability of JNJ-42165279 in participants with SAD.[2][6][7]

Experimental Protocol:

Study Design: 12-week, parallel-group study.[6]
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Participants: 149 subjects with a primary diagnosis of SAD.[2]

Dosing: 25 mg of JNJ-42165279 or placebo administered orally once daily.[6]

Primary Endpoint: Change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total

score at week 12.[7]

Secondary Endpoints: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale

(HDRS17), and Clinical Global Impression-Improvement (CGI-I).[7]

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs.

Summary of Safety and Tolerability:

JNJ-42165279 was well-tolerated, and no notable clinical safety signals were identified in this

trial.[2]

Efficacy Results:

While the primary endpoint (mean change in LSAS total score) was not met with statistical

significance, there were signals of an anxiolytic effect on other measures.[2][6]

Outcome Measure
JNJ-42165279
(n=74)

Placebo (n=75) p-value

Mean change from

baseline in LSAS total

score

-29.4 (SD 27.47) -22.4 (SD 23.57) Not significant

% of subjects with

≥30% improvement in

LSAS

42.4% 23.6% 0.04

% of subjects with

CGI-I of 'much' or

'very much' improved

44.1% 23.6% 0.02
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Table 3: Key Efficacy Outcomes in the Social Anxiety Disorder Study (Data from Schmidt et al.,

2021).[2][6]

Autism Spectrum Disorder (ASD) Study (NCT03664232)
A Phase II, multicenter, randomized, double-blind, placebo-controlled study assessed the

efficacy and safety of JNJ-42165279 in adolescents and adults with ASD.[1][8]

Experimental Protocol:

Study Design: 12-week treatment period.[1]

Participants: 61 individuals aged 13-35 years with a diagnosis of ASD.[1]

Dosing: 25 mg of JNJ-42165279 or placebo administered orally twice daily.[1]

Primary Endpoints: Change from baseline to day 85 in the Autism Behavior Inventory (ABI)

Core Domain (ABI-CD), ABI-Social Communication (ABI-SC), and ABI-Repetitive/Restrictive

Behavior (ABI-RB) scores.[1]

Safety Assessments: Standard safety monitoring.

Summary of Safety and Tolerability:

JNJ-42165279 demonstrated an acceptable safety profile in this patient population.[1][8]

Efficacy Results:

The primary endpoints were not met. However, some secondary outcomes showed trends

favoring JNJ-42165279.[1][8]
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Outcome Measure p-value (JNJ-42165279 vs. Placebo)

Change in ABI-CD score 0.284

Change in ABI-SC score 0.290

Change in ABI-RB score 0.231

Change in Social Responsiveness Scale 2

(SRS)
0.064

Change in Repetitive Behavior Scale-Revised

(RBS-R)
0.006

Change in Child Adolescent Symptom

Inventory-Anxiety (CASI-Anx)
0.048

Table 4: Efficacy Outcomes in the Autism Spectrum Disorder Study (Data from Klein et al.,

2024).[1][8]

Overall Safety and Tolerability Summary
Across Phase I and Phase II clinical trials, JNJ-42165279 has demonstrated a favorable safety

and tolerability profile. The majority of adverse events reported were of mild intensity. No major

safety concerns have been identified in the clinical development program to date.[2][3] It is

important to note that in early 2016, as a precautionary measure following a serious adverse

event with a different FAAH inhibitor (BIA 10-2474), Janssen voluntarily paused dosing in their

ongoing trials with JNJ-42165279. However, no serious adverse events had been reported in

any of the JNJ-42165279 trials, and the studies later resumed.

Conclusion
The initial clinical development of JNJ-42165279 has established its mechanism of action as a

potent and selective FAAH inhibitor that effectively modulates the endocannabinoid system in

humans. The safety and tolerability profile observed in both healthy volunteers and patient

populations has been favorable. While the efficacy signals in Phase II studies for social anxiety

disorder and autism spectrum disorder were mixed, with primary endpoints not being met, the

consistent safety profile and evidence of target engagement support the continued
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investigation of this compound and mechanism for neuropsychiatric disorders. Further studies

may be warranted to explore different dosing regimens and patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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